2-[(Isoxazol-4-ylmethyl)thio]-1-(4-phenylpiperazin-1-yl)ethanone (IMTPPE) is a small molecule identified through high-throughput screening of a chemical library. [] It acts as a novel androgen receptor (AR) antagonist, exhibiting inhibitory effects on AR transcriptional activity and protein levels in prostate cancer cells. [] This compound represents a potential lead for developing clinical candidates for the treatment of castration-resistant prostate cancer (CRPC), including enzalutamide-resistant cases. []
IMTPPE inhibits the transcriptional activity of a mutant AR lacking the ligand-binding domain (LBD). [] This indicates that its mechanism of action is independent of binding to the LBD of AR, differentiating it from other antagonists like enzalutamide. [] Further research is needed to elucidate the precise molecular targets and interactions responsible for its AR-inhibitory effects.
The primary application of IMTPPE identified in the research is its potential as a lead compound for developing treatments for CRPC, particularly those resistant to current therapies like enzalutamide. []
CAS No.: 119365-69-4
CAS No.: 22756-36-1
CAS No.: 21583-32-4
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4